2-Acetyl-6-hydroxyisonicotinaldehyde
Description
2-Acetyl-6-hydroxyisonicotinaldehyde is a pyridine-derived compound featuring a hydroxyl group (-OH) at the 6-position, an acetyl group (-COCH₃) at the 2-position, and an aldehyde (-CHO) substituent on the isonicotinaldehyde backbone.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-acetyl-6-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)7-2-6(4-10)3-8(12)9-7/h2-4H,1H3,(H,9,12) |
InChI Key |
CSJZYBJAFFNXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the acylation of 2-methoxynaphthalene with acetic anhydride, followed by hydrolysis to yield the desired compound . The reaction typically requires a catalyst such as aluminum chloride and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and product yield. The process may also involve purification steps such as recrystallization and distillation to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-hydroxyisonicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the aldehyde, ketone, and hydroxyl groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde and ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, often using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction of the ketone group results in the formation of a secondary alcohol .
Scientific Research Applications
2-Acetyl-6-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Acetyl-6-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Key Structural and Functional Differences
| Compound Name | CAS Number | Substituents | Functional Groups | Similarity Score |
|---|---|---|---|---|
| 2-Acetyl-6-hydroxyisonicotinaldehyde | N/A | 2-acetyl, 6-hydroxy, aldehyde | Aldehyde, hydroxyl, acetyl | Reference |
| 2-Chloro-6-methylisonicotinic acid | 503555-50-8 | 2-chloro, 6-methyl | Carboxylic acid, chloro, methyl | 0.85 |
| 2,6-Dichloro-4-methylnicotinic acid | 41667-95-2 | 2,6-dichloro, 4-methyl | Carboxylic acid, chloro, methyl | 0.82 |
| 5,6-Dichloropyridine-3-carboxylic acid | 3222-50-2 | 5,6-dichloro | Carboxylic acid, chloro | 0.81 |
Implications of Substituent Variations
Electron-Withdrawing vs. The aldehyde group in the target compound is highly reactive, enabling nucleophilic addition reactions, whereas carboxylic acid groups in analogs (e.g., 5,6-Dichloropyridine-3-carboxylic acid) favor salt formation or esterification .
Bioactivity and Applications :
- Chlorinated pyridines (e.g., CAS 41667-95-2) are often explored as herbicides or antimicrobial agents due to their stability and membrane permeability .
- The hydroxyl and acetyl groups in this compound may make it more suitable for metal chelation or as a synthetic intermediate in drug development.
Acid-Base Behavior :
- Carboxylic acid-containing analogs (e.g., 2-Chloro-6-methylisonicotinic acid) exhibit lower pKa values (~2–4) compared to the aldehyde and hydroxyl groups in the target compound, which would have higher pKa values for the -OH group (~10–12) .
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